1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(3,4-Dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step synthetic routes. One common method includes the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization to introduce the pyrrole and dichlorobenzyl groups . Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various acids or bases to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.
Agrochemistry: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives and pyrrole-containing compounds. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example, compounds with different substituents on the pyrazole or pyridine rings may exhibit different pharmacological profiles or industrial applications .
Biological Activity
The compound 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Substitution Reactions : Subsequent steps may include bromination or chlorination to introduce halogen substituents on the benzyl moiety.
- Pyrrole Formation : The pyrrole ring can be synthesized through cyclization reactions involving 1H-pyrrole and other reagents.
The final compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- In vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines. In one study, it was evaluated against human cancer cell lines such as SGC-7901 (gastric cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). The results indicated that the compound exhibited moderate to potent activity .
Cell Line | IC50 (µM) |
---|---|
SGC-7901 | 5.2 |
A549 | 7.8 |
HT-1080 | 6.4 |
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 (CA-4), it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Additionally, preliminary studies indicate potential antimicrobial properties. The compound demonstrated activity against various bacterial strains, suggesting its utility in treating infections caused by resistant organisms .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives showed that the introduction of bulky groups at specific positions significantly enhanced anticancer activity. The derivative containing the dichlorobenzyl group was particularly effective in reducing tumor growth in vivo models .
Case Study 2: Antimicrobial Properties
In another investigation, a derivative of this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4/c1-12-9-13(2)22-18-17(12)19(24-7-3-4-8-24)23-25(18)11-14-5-6-15(20)16(21)10-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUKZNQMQXXBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2CC3=CC(=C(C=C3)Cl)Cl)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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